Target Engagement Specificity vs. N-(quinolin-8-yl)benzenesulfonamide (NQBS) Scaffolds
While direct target data for this compound is absent, class-level inference from the patent literature indicates that N-(quinolin-5-yl)benzenesulfonamides exhibit a distinct target inhibition profile compared to the more common N-(quinolin-8-yl)benzenesulfonamide (NQBS) series . In one screen, an 8-substituted NQBS compound inhibited NF-κB nuclear translocation with an IC50 of ~2.5 µM, whereas 5-substituted analogs in the same assay often showed significantly weaker or no activity, suggesting a preference for other targets such as carbonic anhydrases . This positional isomerism provides a basis for selecting the 5-yl variant when NF-κB-independent mechanisms are desired.
| Evidence Dimension | Target engagement bias (positional isomer comparison) |
|---|---|
| Target Compound Data | No direct data; inferred potential for CA inhibition over NF-κB based on 5-position substitution trend. |
| Comparator Or Baseline | N-(quinolin-8-yl)benzenesulfonamide (NQBS): NF-κB IC50 ~2.5 µM |
| Quantified Difference | Qualitative shift in target preference (NF-κB to CA inhibition) based on linker position. |
| Conditions | Cell-based NF-κB nuclear translocation assay; CA inhibition assays (class inference from patent US9896420B2). |
Why This Matters
This guides selection when a project requires carbonic anhydrase modulation without confounding NF-κB pathway interference.
- [1] U.S. Patent US9896420B2. N-quinolin-benzensulfonamides and related compounds for the treatment of cancer, autoimmune disorders and inflammation. View Source
